5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c14-13-16-15-12(18-13)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4H,5-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDWZCMAWKRRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydroisoquinolinones have been found to exhibit biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities.
Mode of Action
1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been reported to disrupt processes related to dna replication. This suggests that the compound might interact with its targets by inhibiting DNA replication, thereby affecting the growth and proliferation of cells.
Pharmacokinetics
The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability. This suggests that the compound might have good bioavailability and stability in the body.
Result of Action
The compound’s action could result in the inhibition of DNA replication in both bacterial and cancer cells. This could lead to the suppression of cell growth and proliferation, potentially making the compound useful in the treatment of bacterial infections and cancer.
Biological Activity
5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a compound that incorporates both the isoquinoline and thiadiazole moieties, which are known for their diverse biological activities. This article aims to present a detailed examination of its biological activity, supported by research findings and data tables.
- Chemical Formula : C13H16N4S
- Molecular Weight : 260.36 g/mol
- CAS Number : 878415-90-8
Structure
The compound features a thiadiazole ring which is recognized for its potential in drug development due to its ability to interact with various biological targets.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit significant activity against various bacterial and fungal strains. For instance:
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. The compound may share similar properties with other 1,3,4-thiadiazole derivatives that have shown promising results in inhibiting tumor growth. Notably:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| MCF-7 (Breast Cancer) | 0.28 | |
| H460 (Lung Cancer) | 10.0 |
Research indicates that the presence of specific substituents on the thiadiazole ring significantly affects cytotoxicity and selectivity towards cancer cell lines.
Studies suggest that compounds like this compound may induce apoptosis in cancer cells through various mechanisms including:
- Inhibition of Tubulin Polymerization : Similar to other thiadiazoles that disrupt microtubule formation.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
- Cell Cycle Arrest : Inducing cell cycle checkpoints which prevent cancer cell proliferation.
Study on Thiadiazole Derivatives
A comprehensive review analyzed multiple studies on thiadiazole derivatives and their anticancer activities. The findings highlighted the structure–activity relationship (SAR) of these compounds, indicating that modifications at the C5 position of the thiadiazole ring enhance anticancer efficacy.
Comparison with Similar Compounds
Mechanistic Insights
- Ergosterol Biosynthesis Inhibition: Compounds like the target derivative, which combine thiadiazole with nitrogenous heterocycles (e.g., isoquinoline), may interfere with fungal ergosterol synthesis, a mechanism observed in structurally related oxadiazole-thiadiazole hybrids .
- Enzyme Binding: Molecular docking studies of 1,3,4-oxadiazole derivatives (e.g., compound 5g in ) reveal that carbonyl and halogenated groups are critical for binding to succinate dehydrogenase (SDH). The target compound’s ethyl-isoquinoline group may similarly engage hydrophobic pockets in target enzymes .
Pharmacokinetic and Toxicity Considerations
- ADMET Properties: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced metabolic stability. The target compound’s dihydroisoquinoline moiety may improve intestinal absorption (>30% predicted) based on analogs in .
- Selectivity: Substituents like the 3,4-dihydroisoquinoline group could reduce off-target effects compared to simpler aryl or alkyl derivatives, as seen in ’s methylphenyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
